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Compound of Interest

Compound Name: Evodol

cat. No.: B191716

An In-depth Technical Guide to the Secondary Metabolite Evodol
Executive Summary

Evodol is a limonoid-class natural product isolated from the fruits of Evodia rutaecarpa (now
classified as Tetradium ruticarpum).[1][2] This compound has garnered scientific interest due to
its distinct bioactive properties, including anti-inflammatory and larvicidal effects.[1][3] Notably,
Evodol has been identified as a mechanism-based inactivator of cytochrome P450 3A
(CYP3A), a crucial enzyme in drug metabolism.[4] This action highlights its potential for
therapeutic applications while also indicating a significant risk for drug-drug interactions. This
document provides a comprehensive technical overview of Evodol, detailing its chemical
properties, extraction methods, pharmacological activities, and underlying mechanisms of
action, tailored for researchers and drug development professionals.

Introduction to Evodol

Evodol is a structurally complex triterpenoid isolated from Evodia rutaecarpa (Juss.) Benth, a
plant used in traditional Chinese medicine.[1] It belongs to the limonoid family of
phytochemicals, which are known for their wide range of biological activities.[2]

Chemical and Physical Properties

Evodol's molecular structure contributes to its biological activity.[5] Key properties are
summarized below.
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Property Value Reference
Molecular Formula C26H2809 [6]
Molecular Weight 484.5 g/mol [2][6]
CAS Number 22318-10-1 [5]

White to off-white crystalline
Appearance [5]

powder
Classification Limonoid, Triterpenoid [1][2]16]

Isolation and Purification

The extraction of Evodol from its natural source, the dried fruits of Evodia rutaecarpa, follows
standard phytochemical isolation protocols.[2] The general workflow involves solvent extraction

followed by chromatographic purification.
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General Workflow for Evodol Isolation
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Caption: General workflow for the extraction and isolation of Evodol.

Experimental Protocol: Extraction and Isolation

A detailed protocol for isolating Evodol involves the following steps:

+ Preparation of Plant Material: The dried and nearly ripe fruits of Evodia rutaecarpa are
ground into a fine powder to increase the surface area for solvent penetration.[2]
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» Solvent Extraction: The powdered material is subjected to extraction using an organic
solvent such as methanol or ethanol, often with heating or sonication to improve efficiency.[2]
[7] This step dissolves Evodol and other metabolites from the plant matrix.

o Concentration: The resulting solvent mixture is filtered to remove solid plant debris, and the
solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a
concentrated crude extract.[7]

o Chromatographic Purification: The crude extract is then subjected to one or more stages of
chromatography (e.g., silica gel column chromatography) to separate Evodol from other co-
extracted compounds.[2] Fractions are collected and analyzed (e.g., by TLC or HPLC), and
those containing pure Evodol are combined and concentrated to yield the final product.[3]

Pharmacological Profile and Quantitative Data

Evodol exhibits several distinct biological activities, with quantitative data available for its
larvicidal effects and enzyme inhibition.

Anti-inflammatory Activity

Evodol demonstrates anti-inflammatory properties by inhibiting the production of nitric oxide
(NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1][3] NO is a key
mediator in the inflammatory process, and its inhibition is a common target for anti-
inflammatory drug discovery.

Larvicidal Activity

Evodol possesses potent larvicidal activity against the Asian tiger mosquito, Aedes albopictus,
a significant vector for various diseases.[1] This suggests its potential application in pest
control.

Enzyme Inactivation

A critical finding for drug development professionals is that Evodol acts as a mechanism-based
inactivator of cytochrome P450 3A (CYP3A).[4] CYP3A enzymes are responsible for the
metabolism of a large percentage of clinical drugs, and their irreversible inactivation can lead to
significant drug-drug interactions and toxicity.
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Summary of Quantitative Data

Table 1: Bioactivity of Evodol

Target
Activity Type Organism/Cell  Metric Value Reference
Line
o Aedes
Larvicidal . LCso 32.43 pg/mL [11[3]
albopictus

| Anti-inflammatory | RAW264.7 Macrophages | - | Inhibits NO Production |[1] |

Table 2: CYP3A Inactivation Kinetics of Evodol

CYP3A Substrate Kinetic Parameter Value Reference
Midazolam Ki 5.1 pM [4]

Kina.t 0.028 min—1 [4]
Testosterone Ki 3.0 uM [4]

| | kinact | 0.022 min—t |[4] |

Mechanisms of Action and Signaling Pathways
Inhibition of LPS-Induced Nitric Oxide Production

In macrophages, bacterial lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4),
triggering a signaling cascade that involves adaptor proteins like MyD88. This leads to the
activation of the transcription factor NF-kB, which translocates to the nucleus and induces the
expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The
INOS enzyme then produces large amounts of NO, a key inflammatory mediator. Evodol's anti-
inflammatory effect stems from its ability to inhibit this NO production.[1]
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Proposed Anti-inflammatory Mechanism of Evodol
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Caption: Evodol inhibits inflammation by suppressing nitric oxide (NO) production.

Mechanism-Based Inactivation of CYP3A
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Evodol undergoes bioactivation by CYP3A enzymes into a reactive intermediate.[4] This
intermediate, believed to be a cis-butene-1,4-dial derived from the furan ring of Evodol, then
forms a covalent bond with the CYP3A protein. This covalent adduction results in the
irreversible inactivation of the enzyme, preventing it from metabolizing other substrates.[4]

CYP3A Inactivation by Evodol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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